molecular formula C11H9ClN2O2 B6186995 methyl 4-chloro-2-methylquinazoline-6-carboxylate CAS No. 2680530-45-2

methyl 4-chloro-2-methylquinazoline-6-carboxylate

Cat. No.: B6186995
CAS No.: 2680530-45-2
M. Wt: 236.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-2-methylquinazoline-6-carboxylate is a chemical compound with the molecular formula C11H9ClN2O2 It is a derivative of quinazoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-2-methylquinazoline-6-carboxylate typically involves the reaction of 4-chloro-2-methylquinazoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-methylquinazoline-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted quinazoline derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: Products include dihydroquinazoline derivatives.

Scientific Research Applications

Methyl 4-chloro-2-methylquinazoline-6-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinazoline derivatives.

    Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-methylquinazoline-6-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can act as a receptor antagonist by binding to receptors and blocking the binding of endogenous ligands .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-6-methylquinazoline-2-carboxylate
  • Methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate

Uniqueness

Methyl 4-chloro-2-methylquinazoline-6-carboxylate is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

2680530-45-2

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.